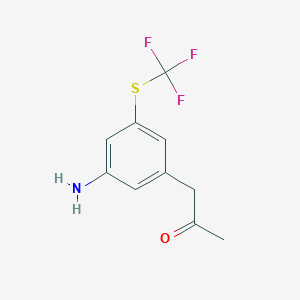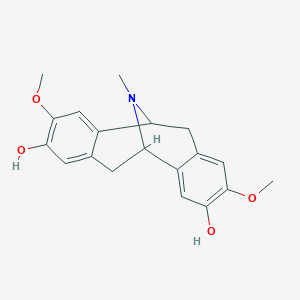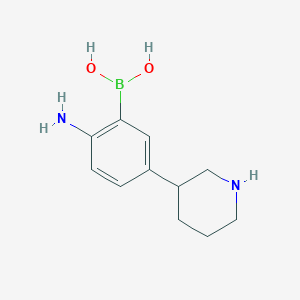
(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an amino group and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-(piperidin-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through standard aromatic substitution reactions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Boronic Acid Group: The boronic acid group is attached using hydroboration reactions, where a boron-hydrogen bond is added across an unsaturated bond, such as an alkene or alkyne.
Industrial Production Methods
Industrial production of this compound involves large-scale hydroboration reactions, often using catalysts to increase yield and efficiency. The process is optimized to ensure the stability of the boronic acid group and to minimize by-products.
化学反应分析
Types of Reactions
(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The amino and piperidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Amino-5-(piperidin-3-yl)phenyl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups in biological molecules, forming boronate esters. This interaction can inhibit the activity of enzymes such as proteases, making it a valuable tool in medicinal chemistry .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the amino and piperidine groups, making it less versatile in biological applications.
(2-Aminopyridin-5-yl)boronic Acid: Contains a pyridine ring instead of a phenyl ring, which can alter its reactivity and binding properties.
(2-Piperidin-1-ylpyrimidin-5-yl)boronic Acid:
Uniqueness
(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both an amino group and a piperidine ring, which enhance its reactivity and binding capabilities. These functional groups make it particularly useful in biological and medicinal chemistry applications, where it can interact with a wide range of biomolecules.
属性
分子式 |
C11H17BN2O2 |
|---|---|
分子量 |
220.08 g/mol |
IUPAC 名称 |
(2-amino-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h3-4,6,9,14-16H,1-2,5,7,13H2 |
InChI 键 |
DXIWQTRKPKLMGU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C2CCCNC2)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



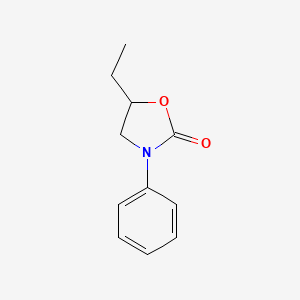
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)

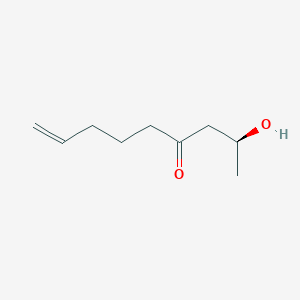
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)
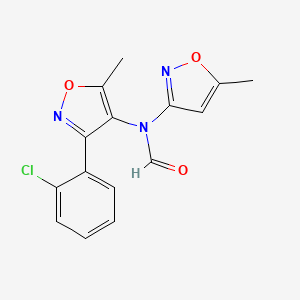
![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
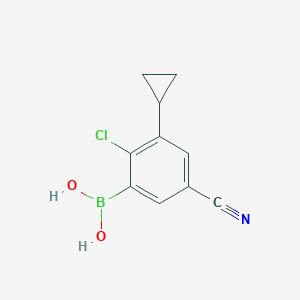
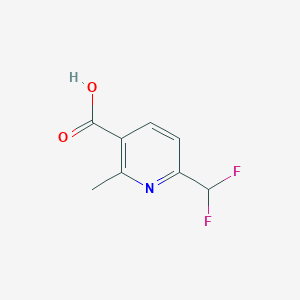
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
